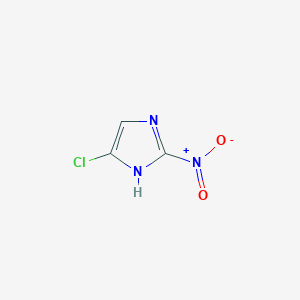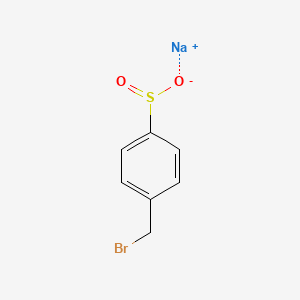
Methyl 4-bromo-2-chloro-6-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-2-chloro-6-formylbenzoate is an organic compound with the molecular formula C9H6BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and formyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-chloro-6-formylbenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and formylation of benzoic acid derivatives. One common method involves the following steps:
Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-2-chloro-6-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile or electrophile used.
Oxidation: 4-bromo-2-chloro-6-carboxybenzoate.
Reduction: 4-bromo-2-chloro-6-hydroxymethylbenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-2-chloro-6-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-2-chloro-6-formylbenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect the compound’s reactivity and its potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the chlorine and formyl groups.
Methyl 4-chlorobenzoate: Similar structure but lacks the bromine and formyl groups.
Methyl 4-formylbenzoate: Similar structure but lacks the bromine and chlorine atoms.
Uniqueness
Methyl 4-bromo-2-chloro-6-formylbenzoate is unique due to the presence of all three functional groups (bromine, chlorine, and formyl) on the benzoate ring.
Eigenschaften
Molekularformel |
C9H6BrClO3 |
|---|---|
Molekulargewicht |
277.50 g/mol |
IUPAC-Name |
methyl 4-bromo-2-chloro-6-formylbenzoate |
InChI |
InChI=1S/C9H6BrClO3/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-4H,1H3 |
InChI-Schlüssel |
LALNEIAMHLFKTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)

![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)





![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)



